molecular formula C17H16N4OS B4823982 2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4823982
M. Wt: 324.4 g/mol
InChI Key: DBRQFUBQCIJCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical reagent 2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a specialized compound designed for pharmaceutical and biological research. It is built upon the [1,2,4]triazolo[5,1-b]quinazolinone scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. Scientific literature indicates that this core scaffold demonstrates significant antihypertensive activity. Research on closely related analogues has shown promising results in vivo, with some compounds exhibiting potent activity in models such as spontaneously hypertensive rats (SHR) . The specific modification with a (3-methylbenzyl)sulfanyl group at the 2-position is intended to modulate the compound's electronic properties, lipophilicity, and its interaction with biological targets, potentially leading to enhanced activity or selectivity. This makes the compound a valuable candidate for researchers investigating novel therapeutic agents for cardiovascular diseases. Furthermore, the 1,2,4-triazole moiety is a recognized pharmacophore in antifungal drug discovery, often acting by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . As such, this compound may also serve as a key intermediate or investigative tool in the development of new antimicrobials. Researchers can utilize this reagent to explore structure-activity relationships (SAR), conduct target-based screening assays, and probe complex biochemical pathways. This product is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-4-2-5-12(8-11)10-23-17-19-16-18-14-6-3-7-15(22)13(14)9-21(16)20-17/h2,4-5,8-9H,3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRQFUBQCIJCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C=C4C(=NC3=N2)CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 3-amino-1,2,4-triazole and a suitable aldehyde, followed by cyclization and dehydration, can lead to the formation of the triazoloquinazoline scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s triazole and quinazoline moieties enable it to form hydrogen bonds and other interactions with biological receptors. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The triazoloquinazolinone scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-[(3-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (Target Compound) 3-Methylbenzylsulfanyl C₁₈H₁₈N₄OS 354.43 Sulfur-linked aromatic group; moderate lipophilicity
2-(Isopentylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one Isopentylsulfanyl, 2-thienyl C₁₈H₂₀N₄OS₂ 372.50 Thiophene and branched alkyl chain; increased steric bulk
3-(Trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one (Sitagliptin Impurity) Trifluoromethyl, pyrazinone core C₆H₅F₃N₄O 206.13 Compact structure; high electronegativity due to CF₃ group
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[5,1-b]quinazolin-8(5H)-one Benzylsulfanyl, oxazolyl C₂₀H₁₆N₆O₂S 428.45 Hybrid heterocyclic system; enhanced hydrogen-bonding capacity
Table 2: Reaction Condition Comparison
Compound Catalyst Reaction Time (h) Yield (%) Temperature (°C) Reference
Target Compound Montmorillonite KSF 6–8 75–85 80
Isopentylsulfanyl-Thienyl Analog Sulfamic Acid 4–5 82 100
Sitagliptin Impurity Cu@HAP@KIT-6 3 92 60

Q & A

Q. What are the established multi-step synthesis routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Condensation of 1H-1,2,4-triazol-5-amine with ethyl 2-oxo-cyclohexanecarboxylate under reflux in acetic acid to form the triazoloquinazolinone core .
  • Step 2 : Introduction of the 3-methylbenzylsulfanyl group via nucleophilic substitution or thiol-ene coupling. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid by-products .
  • Catalyst Optimization : Using deep eutectic solvents (e.g., NGPU catalyst) can enhance efficiency, reducing reaction time from 24 hours to 6–8 hours with yields >85% .

Q. Key Data :

CatalystReaction Time (h)Yield (%)Purity (%)
NGPU6–885–90>98
Conventional2460–7090–95

Q. How is the compound structurally characterized, and what spectroscopic markers confirm its identity?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Aromatic protons (6.5–8.5 ppm), methylene protons in the dihydroquinazolinone ring (2.8–3.5 ppm), and sulfanyl group protons (1.2–1.5 ppm) .
  • ¹³C NMR : Carbonyl signals (~170 ppm), triazole carbons (140–150 ppm), and methylbenzyl carbons (20–25 ppm) .
  • Mass Spectrometry : HR-ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 414.5) .
  • IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-S (~650 cm⁻¹) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against S. aureus and C. albicans .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or cytochrome P450 isoforms .

Q. Example Data :

SubstituentMIC (μg/mL)IC₅₀ (μM)
3-Methylbenzylsulfanyl12.58.2
4-Chlorophenyl6.35.7

Advanced Research Questions

Q. How can molecular docking and SAR studies elucidate the mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., EGFR kinase). Key interactions include hydrogen bonding with the triazole ring and hydrophobic contacts with the 3-methylbenzyl group .
  • SAR Analysis : Compare derivatives with varying substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify critical pharmacophores. For example, electron-withdrawing groups enhance kinase inhibition by 30–40% .

Q. How should researchers resolve contradictions in bioactivity data across structurally similar analogs?

  • Methodological Answer :
  • Controlled Replication : Re-test compounds under identical assay conditions (e.g., pH, serum concentration) to isolate structural effects .
  • Metabolic Stability : Use hepatic microsome assays to assess if discrepancies arise from differential metabolism (e.g., CYP3A4 degradation) .
  • Crystallography : Solve co-crystal structures of analogs bound to targets to identify steric or electronic clashes .

Q. What strategies optimize ADMET properties for preclinical development?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP values >5, improving solubility .
  • Plasma Protein Binding : Use equilibrium dialysis to measure binding percentages; aim for <90% to ensure free drug availability .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risks; modify the sulfanyl group if IC₅₀ < 10 μM .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For example, electron-deficient triazole rings favor nucleophilic attack .
  • Machine Learning : Train models on existing bioactivity datasets to predict substituent effects. For instance, random forest models achieve >80% accuracy in IC₅₀ prediction .

Data Contradiction Analysis

Q. Why do similar triazoloquinazolinones show variable antimicrobial activity despite minor structural differences?

  • Resolution Framework :
  • Membrane Permeability : Measure compound uptake in bacterial cells via LC-MS; bulky substituents (e.g., isopropylphenyl) reduce penetration .
  • Resistance Mechanisms : Perform genomic sequencing of resistant strains to identify efflux pump upregulation (e.g., mdr1 gene) .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystNGPUYield ↑30%, Purity ↑5%
SolventAcetic acid (reflux)By-products ↓15%
Temperature80–90°CReaction time ↓50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
Reactant of Route 2
2-[(3-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.